Ethyl 3-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
ETHYL 3-(2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a pyrazolo[1,5-a]pyrazine core, along with a chlorophenyl group, makes this compound particularly interesting for research and development in various scientific fields.
Preparation Methods
The synthesis of ETHYL 3-(2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core and subsequent functionalization. . These reactions are carried out under carefully controlled conditions to ensure high selectivity and yield.
Chemical Reactions Analysis
ETHYL 3-(2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 3-(2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
ETHYL 3-(2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:
2,6-Difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate: Known for its use in optical applications due to its tunable photophysical properties.
Pyrazolo[1,5-a]pyrimidines-based fluorophores: These compounds are used in bioimaging and chemosensing applications.
The unique combination of a chlorophenyl group and a pyrazolo[1,5-a]pyrazine core in ETHYL 3-(2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE provides distinct chemical and biological properties that set it apart from other similar compounds.
Properties
Molecular Formula |
C23H19ClN4O3S |
---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
ethyl 3-[[2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C23H19ClN4O3S/c1-2-31-23(30)16-4-3-5-18(12-16)26-21(29)14-32-22-20-13-19(27-28(20)11-10-25-22)15-6-8-17(24)9-7-15/h3-13H,2,14H2,1H3,(H,26,29) |
InChI Key |
KGRQSEXLEOUZAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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